Sulcotrione

Description

Historical Context of Sulcotrione (B48614) Development and Introduction as a Herbicide

The development of triketone herbicides, including this compound, is linked to the discovery of leptospermone, a natural phytotoxin. researchgate.netacs.org Leptospermone, identified as a natural inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), served as a lead molecule for the synthesis of this new class of herbicides. researchgate.netacs.orgunl.edu Synthetic triketone analogues, demonstrating herbicidal activity by inhibiting HPPD, were patented in 1980. unl.edu this compound was subsequently introduced to the market in 1991 by Zeneca (now Syngenta) as the first HPPD inhibitor specifically for corn. unl.eduresearchgate.net While initial HPPD inhibitors required relatively high application rates, the introduction of second-generation triketones, like this compound and mesotrione (B120641), marked a significant advancement in efficacy. researchgate.net

Academic Relevance and Scope of this compound Research

Academic research on this compound spans various disciplines, reflecting its importance in weed management and its interactions within the environment and biological systems. Studies investigate its behavior in different soil types, including degradation and sorption processes. nih.gov Research also explores its environmental fate, considering factors like persistence, mobility, and the formation of degradation products. nih.govfrontiersin.org The phototransformation of this compound on plant surfaces, such as maize cuticular wax, has been a subject of investigation, highlighting the role of photochemical reactions in its environmental cycling. researchgate.netnih.gov Furthermore, academic studies delve into the metabolic pathways of this compound in plants, examining how plants detoxify the compound, often involving enzymes like glycosyltransferases. mdpi.comnih.gov Research also addresses the critical issue of herbicide resistance in weed populations, investigating the mechanisms by which weeds develop resistance to HPPD inhibitors like this compound, which can involve both target-site and non-target-site mechanisms. nih.govplos.orgoup.comnih.govresearchgate.net The effect of adjuvants on this compound efficacy and spray solution properties has also been studied in academic settings to optimize application and weed control. mdpi.comfrontiersin.org

Classification of this compound within Herbicide Chemistry and Mechanism of Action Groups

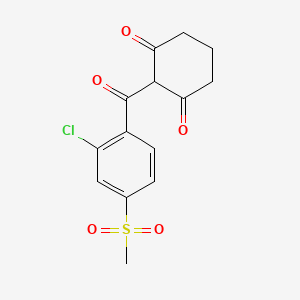

This compound is classified chemically as a β-triketone herbicide. medchemexpress.comglpbio.com It belongs to the group of HPPD inhibitors, which are categorized within the Weed Science Society of America (WSSA) and Herbicide Resistance Action Committee (HRAC) classification systems. bioone.orgresearchgate.net The mechanism of action of this compound involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). ontosight.aimedchemexpress.comglpbio.com HPPD is a key enzyme in the catabolism of tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisic acid (HGA). acs.orgnih.govresearchgate.net HGA is a precursor for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), which are essential for photosynthesis and protecting plant membranes against oxidative stress. nih.govnih.govresearchgate.net By inhibiting HPPD, this compound disrupts the synthesis of these vital compounds, leading to a depletion of carotenoids, which protect chlorophyll (B73375) from photodegradation. nih.govnih.govresearchgate.net This results in the characteristic bleaching symptoms observed in sensitive plants, followed by necrosis and death due to oxidative damage and impaired photosynthesis. nih.govnih.govresearchgate.net this compound is absorbed by both the leaves and roots of plants and acts as a time-independent reversible inhibitor of HPPD. researchgate.netmdpi.comglpbio.com Studies have shown it to be a competitive inhibitor of HPPD. glpbio.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTBTIFWAXVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058230 | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99105-77-8, 114680-61-4 | |

| Record name | Sulcotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Sulcotrione Action

Elucidation of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Sulcotrione (B48614)

This compound functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netcas.cznih.gov HPPD is a critical enzyme in the catabolism of tyrosine, an amino acid, and plays a vital role in the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. cambridge.orgresearchgate.netunl.edunih.gov The inhibition of HPPD by this compound disrupts these essential biosynthetic processes. cambridge.orgresearchgate.netnih.gov

Kinetic Analyses of HPPD-Sulcotrione Interactions

Research has characterized the interaction between this compound and HPPD through kinetic studies. While specific detailed kinetic parameters (like Ki values) for this compound across various plant species were not extensively detailed in the provided snippets, the mechanism of inhibition by triketone HPPD inhibitors, including this compound and mesotrione (B120641), is described as slow, tight-binding inhibition. researchgate.net Studies involving recombinant Escherichia coli expressing plant HPPD have been used to assess the inhibitory capacity of sulcotriones, with a limit of detection of 0.038 μM reported in one such bioassay. nih.gov

Competitive Inhibition Dynamics of this compound with HPPD

HPPD inhibitors, including this compound, are described as competitive inhibitors of the HPPD enzyme. researchgate.netresearchgate.net This means that this compound competes with the natural substrate, 4-hydroxyphenylpyruvate, for binding to the active site of the HPPD enzyme. scbt.com

Structural Basis for HPPD-Sulcotrione Binding (if applicable from research)

While detailed structural data specifically for this compound binding to HPPD was not prominently featured in the provided search results, the structural interaction of related triketone inhibitors, such as mesotrione, with HPPD has been studied. These studies indicate that triketone inhibitors exhibit strong binding affinity to the enzyme, effectively blocking substrate access. scbt.comhep.com.cn The design of novel HPPD inhibitors often involves maintaining the crucial chelation with the enzyme while potentially enhancing interactions through structural modifications. hep.com.cn

Impact on Carotenoid Biosynthesis and Associated Physiological Disruptions in Plants

The inhibition of HPPD by this compound has a significant downstream impact on carotenoid biosynthesis, leading to observable physiological disruptions in susceptible plants. researchgate.netcas.czhep.com.cn

Disruption of Phytoene (B131915) Processing and Carotenoid Precursor Accumulation

HPPD catalyzes a step in the pathway that produces plastoquinone, which is a necessary cofactor for the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. cambridge.orgunl.edunih.govjst.go.jp By inhibiting HPPD, this compound reduces the availability of plastoquinone. cambridge.orgunl.edu The depletion of plastoquinone impairs the function of PDS, an enzyme responsible for desaturating phytoene, a colorless precursor in carotenoid synthesis. cambridge.orgunl.edujst.go.jppressbooks.pub This disruption halts the normal progression of carotenoid biosynthesis, leading to the accumulation of phytoene and other colorless carotenoid precursors. researchgate.netcas.czresearchgate.net

Chlorophyll (B73375) Degradation and Bleaching Phenotypes

Carotenoids play a crucial role in protecting chlorophyll from photodegradation by quenching excess light energy and preventing the formation of reactive oxygen species. cambridge.orgunl.edujst.go.jpjst.go.jp The inhibition of carotenoid biosynthesis due to HPPD inhibition by this compound results in a deficiency of these protective pigments. cambridge.orgresearchgate.netunl.edu Without adequate carotenoid protection, chlorophyll molecules become susceptible to photooxidation and degradation, particularly under light conditions. cambridge.orgunl.edujst.go.jppressbooks.pub This degradation of chlorophyll leads to the characteristic bleaching or whitening symptoms observed in the new growth of plants treated with this compound and other HPPD inhibitors. researchgate.netcas.czunl.eduumn.edu Sensitive plants suffer oxidative damage and chlorophyll destruction, turning white before eventually dying. cambridge.orgunl.edu Studies have shown a decrease in chlorophyll concentration in plant sprouts exposed to this compound. nih.gov The bleaching symptoms are typically more pronounced in developing tissues where active carotenoid biosynthesis is occurring. cas.cz

Influence on Photosynthetic Electron Transport and Photosystem II Quantum Yield

This compound has been shown to influence photosynthetic electron transport and the quantum yield of Photosystem II (PSII). Studies have indicated that this compound can induce a rapid decrease in the quantum yield of PSII, as monitored by chlorophyll fluorescence. cas.cz This effect can be more rapid than that observed with other herbicides like fluridone, which primarily inhibits phytoene desaturase, another enzyme in the carotenoid biosynthesis pathway. cas.cz

Measurements of DPIP (2,6-dichlorophenolindophenol) reduction with isolated thylakoids have demonstrated that this compound is a more effective inhibitor of the Hill reaction in sensitive species like cucumber compared to insensitive species like maize. cas.cz This suggests that the inhibition of electron transport, potentially due to reduced plastoquinone content resulting from HPPD inhibition, is a significant herbicidal effect of this compound in mature green tissues. cas.cz

Research comparing the effects of this compound and diuron (B1670789) (a known PSII inhibitor) on cucumber cotyledons observed that chlorophyll a fluorescence in this compound-treated tissues showed a profile similar to that in diuron-treated tissues, although the decline in quantum yield was faster with diuron. cas.cz This further supports the notion that this compound impacts photosynthetic electron transport. cas.cz

The changes in chlorophyll and carotenoid content following this compound treatment can also provide insight into its mechanism. While this compound can lead to a decrease in both pigments, the resulting chlorophyll/carotenoid ratio may be closer to that observed with diuron than with fluridone, suggesting a mechanism more aligned with inhibiting photosynthetic electron transport than directly inhibiting carotenoid biosynthesis in certain tissues. cas.cz

| Herbicide | Chlorophyll/Carotenoid Ratio (4 days after treatment) |

| Untreated | 5.88 cas.cz |

| This compound | 5.88 cas.cz |

| Diuron | 5.24 cas.cz |

| Fluridone | 7.02 cas.cz |

Table 1: Changes in Chlorophyll/Carotenoid Ratio in Cucumber Cotyledons Treated with Herbicides

Differential Plant Responses to this compound: Selectivity Mechanisms

The differential response of plant species to this compound, leading to selectivity, is primarily attributed to varying abilities of plants to metabolize and detoxify the herbicide. k-state.edu Tolerant plant species possess mechanisms that allow them to process this compound into less toxic forms, preventing it from accumulating to inhibitory levels at its site of action. k-state.edu

Metabolic Detoxification Pathways in Tolerant Plant Species

Metabolic detoxification is a crucial mechanism conferring tolerance to this compound in certain plant species. This process often involves a series of enzymatic reactions that convert the herbicide into more water-soluble and less phytotoxic compounds, which can then be compartmentalized or excreted. oup.com

Cytochrome P450 monooxygenases (CYPs) are a large superfamily of enzymes known to play significant roles in the metabolism of various endogenous and exogenous compounds in plants, including herbicides. nih.govplos.org CYPs are often involved in the initial phase (Phase I) of herbicide detoxification, catalyzing reactions such as hydroxylation, dealkylation, and epoxidation. oup.com

While direct studies specifically detailing the role of CYPs in this compound metabolism were not extensively found in the provided search results, research on the metabolism of other triketone herbicides like mesotrione, which shares a similar mode of action, indicates that CYPs are involved in their detoxification in tolerant species like maize and resistant weed populations. researchgate.netnih.govacs.orgnih.gov This often involves hydroxylation of the herbicide molecule. researchgate.netnih.gov It is plausible that CYPs play a similar role in the Phase I metabolism of this compound in tolerant plants, facilitating its detoxification. nih.govplos.org Studies have shown that in maize, specific CYP families, particularly members of clan 71 like CYP81A, are involved in the metabolism of triketone herbicides such as mesotrione and tembotrione. acs.org Safeners, chemicals applied with herbicides to protect crops, can induce the expression of these detoxifying CYPs in maize. acs.org

Glycosylation, mediated by glycosyltransferases (GTs), is another important detoxification pathway in plants, often representing a Phase II metabolic reaction. mdpi.comnih.govnih.gov In this process, a sugar molecule, typically glucose, is conjugated to the herbicide or its Phase I metabolites. nih.gov This conjugation increases the water solubility of the compound, facilitating its transport and storage in vacuoles or the cell wall, thereby reducing its biological activity. nih.gov

Recent research has specifically highlighted the role of GTs in this compound detoxification. Studies in apple (Malus × domestica) have identified a specific glycosyltransferase, MdUGT91AJ2, that is involved in the metabolic detoxification of this compound. mdpi.comnih.govdntb.gov.ua This enzyme was found to be significantly up-regulated in apple seedlings treated with this compound and exhibited high specific enzyme activity against this compound in in vitro assays. mdpi.comnih.govresearchgate.net Overexpression of MdUGT91AJ2 in plants led to a significant increase in the content of this compound glycosides, confirming its role in glycosylating this compound in vivo and contributing to detoxification. mdpi.comnih.govdntb.gov.uaresearchgate.net Similarly, a UDP-glycosyltransferase (UGT91C1) from Arabidopsis thaliana has been shown to glucosylate this compound, enhancing the plant's tolerance to the herbicide and reducing chlorophyll destruction. nih.gov

The metabolic detoxification of this compound in plants leads to the formation of various metabolites. While comprehensive details on all this compound metabolites in plants were not extensively provided, research on the degradation and phototransformation of this compound offers some insights into potential metabolic products.

Hydrolysis of this compound can lead to the formation of metabolites such as 2-chloro-4-mesylbenzoic acid (CMBA). researchgate.netherts.ac.uk This compound has also been referred to as this compound-M01. herts.ac.uk Phototransformation of this compound on plant surfaces can also yield CMBA and other photoproducts like xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl. researchgate.net

In the context of metabolic detoxification, particularly via CYP-mediated hydroxylation (as seen with related triketones), hydroxylated forms of this compound would be expected Phase I metabolites. researchgate.net These hydroxylated products can then serve as substrates for Phase II reactions like glycosylation, leading to the formation of this compound glycosides. mdpi.comnih.govdntb.gov.uaresearchgate.net The identification and characterization of these specific metabolites, such as this compound glycosides, provide evidence for the operation of detoxification pathways in tolerant plants. mdpi.comnih.govdntb.gov.uaresearchgate.net

Metabolic profiling studies using techniques like gas chromatography-mass spectrometry (GC-MS) have been used to analyze changes in primary metabolites in plants treated with herbicides like this compound. mpg.denih.gov These studies can reveal broader impacts on plant metabolism beyond the direct detoxification pathways, showing changes in amino acids and sugars, which can be indicative of the plant's response to herbicide stress. mpg.de

Glycosyltransferase-Mediated Glycosylation in this compound Detoxification

Sensitivity Variations Across Plant Tissues and Developmental Stages

The sensitivity of plants to this compound can vary depending on the specific plant tissue and its developmental stage. cas.cz This differential sensitivity can be linked to variations in herbicide uptake, translocation, metabolism, and the activity of the target enzyme (HPPD) in different parts of the plant and at different growth phases. researchgate.netmdpi.com

Studies suggest that the major herbicidal effects of this compound may differ between mature and immature leaf tissues. cas.cz In developing tissues, the primary effect appears to be the inhibition of carotenoid biosynthesis, consistent with the known mode of action of HPPD inhibitors. cas.cz However, in older leaves and other mature tissues, the major effect might be the inhibition of photosynthetic electron transport, potentially due to a deficiency in plastoquinone pools resulting from HPPD inhibition. cas.cz This suggests a shift in the dominant phytotoxic mechanism depending on the tissue maturity. cas.cz

Environmental Fate and Behavior of Sulcotrione in Agroecosystems

Degradation Pathways and Kinetics in Soil

The degradation of sulcotrione (B48614) in soil is a complex process involving both microbial activity and abiotic factors. nih.gov The half-life of this compound in soil can vary widely, ranging from approximately 4 days to as high as 122 days, depending on various soil properties and environmental conditions. frontiersin.orgresearchgate.netkpu.ca Studies have shown typical half-lives in soil to be around 8 days and also within the range of 45 to 65 days. core.ac.uknih.gov Another reported typical DT₅₀ (dissipation time for 50%) in aerobic soil is 25 days. herts.ac.uk Factors such as soil pH, temperature, humidity, and soil type significantly affect the degradation rate. researchgate.net this compound tends to have a shorter residence time in alkaline soil due to lower adsorption. researchgate.net

Data on this compound Half-Lives in Soil:

| Soil Type/Conditions | Half-Life (DT₅₀) | Source |

| Perpignan soil (1× RfD) | ~4 days | frontiersin.org |

| Soil microflora | ~8 days | core.ac.uk |

| Perpignan soil (10× RfD) | ~14 days (estimated graphically) | frontiersin.org |

| Aerobic soil (typical) | 25 days | herts.ac.uk |

| Various soil types | 45-65 days | nih.gov |

| Field conditions | 16-122 days | researchgate.net |

Despite the variation, this compound is generally considered non-persistent to moderately persistent in soil. herts.ac.uk

Influence of Biotic Factors (Microbial Degradation)

Microbial degradation plays a significant role in the biotransformation of this compound in soil. core.ac.uknih.gov Soil microflora has been shown to quickly biotransform the herbicide. core.ac.uk

Specific bacterial strains capable of degrading this compound have been isolated from soil. Two such bacterial degraders isolated from soil microcosms exposed to this compound are Pseudomonas putida 1OP and Bradyrhizobium sp. SR1. core.ac.ukresearchgate.netnih.gov Both strains demonstrated the ability to efficiently degrade the herbicide and utilize it as a sole source of carbon and energy for growth. core.ac.ukresearchgate.net Sequencing analysis revealed a close phylogenetic relationship between the Pseudomonas putida 1OP strain and other Pseudomonas putida strains. core.ac.uknih.gov The degradation potential in Bradyrhizobium sp. SR1 has been linked to the presence of a plasmid. researchgate.net Studies have also indicated that this compound can induce changes in the structure of bacterial and fungal communities in soil, for instance, reducing Actinobacteriota and increasing Proteobacteriota. researchgate.net

While specific enzymatic mechanisms for this compound biotransformation by identified strains are not extensively detailed in the provided snippets, the ability of strains like Pseudomonas putida 1OP and Bradyrhizobium sp. SR1 to use this compound as a sole carbon and energy source implies enzymatic processes are involved in breaking down the molecule for metabolic purposes. core.ac.ukresearchgate.net Research on the degradation of other triketone herbicides, such as mesotrione (B120641), by microorganisms has identified metabolic pathways and the formation of various intermediates, suggesting similar enzymatic biotransformation processes may be involved in this compound degradation. nih.gov

Identification of this compound-Degrading Microbial Strains

Influence of Abiotic Factors (Hydrolysis, Photolysis)

Abiotic factors, including hydrolysis and photolysis, also contribute to the degradation of this compound in the environment. core.ac.uknih.gov

Phototransformation is a significant degradation pathway for pesticides after application, particularly on plant leaves, which are the initial point of contact. pan.plresearchgate.netresearchgate.netacs.org Photochemical reactions predominantly occur in the cuticular wax coating of leaves. researchgate.netresearchgate.netacs.orgacs.orgnih.gov Under simulated sunlight irradiation, this compound sorbed on cuticular wax films is rapidly photolyzed, primarily undergoing intramolecular cyclization. researchgate.netresearchgate.netacs.orgacs.orgnih.gov This photolysis is significantly faster on cuticular wax films compared to in aqueous solutions. researchgate.netacs.org Formulated this compound has been observed to photodegrade even more rapidly than the pure active ingredient on wax surfaces. researchgate.netresearchgate.netacs.orgacs.org Field studies have confirmed the importance of this pathway, with significant disappearance of this compound and detection of its photoproducts on maize leaves shortly after spraying. researchgate.netpublish.csiro.au Photodegradation also contributes to the fate of this compound in surface waters. pan.pl

Several degradation products of this compound have been identified, resulting from both photolysis and hydrolysis. A major hydrolysis and biodegradation product is 2-chloro-4-mesylbenzoic acid (CMBA). pan.plcore.ac.uknih.govresearchgate.netnih.govacs.orgd-nb.info Another hydrolysis transformation product is 1,3-cyclohexanedione (B196179) (CHD). core.ac.uknih.govacs.orgd-nb.info Under specific conditions, a derivative of phenylheptanoic acid (PHD) has also been observed as a degradation product, suggesting alternative pathways. nih.gov

Photolysis of this compound in aqueous solutions under simulated solar conditions yields 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (CP) through intramolecular cyclization, and CMBA through hydrolysis. pan.plresearchgate.net CP is a main photoproduct in aquatic environments and has also been confirmed on the cuticular wax of leaves. pan.plresearchgate.net In neutral water, when this compound is in its anionic form, the main photoproducts include CMBA and CHD, with 5,7-diketo-7-(2-chloro-4-methylsulfonylphenyl)-heptanoic acid also present in minor amounts. researchgate.net In acidic water, where this compound is in its molecular form, CP is the main photoproduct. researchgate.net A chromone (B188151) derivative has also been identified as a this compound degradation product resulting from photolysis on cuticular wax. researchgate.netacs.orgacs.orgnih.gov

Xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (CP), the primary phototransformation product on plant leaves, can be slowly hydrolyzed in aqueous solution into 2-hydroxy-4-methylsulfonylbenzoic acid and 1,3-cyclohexanedione. acs.orgnih.gov

Data on this compound Degradation Products:

| Product Name | Formation Pathway(s) | Notes | Source |

| 2-chloro-4-mesylbenzoic acid (CMBA) | Biodegradation, Hydrolysis, Photolysis | Major metabolite, also a photoproduct. | pan.plcore.ac.uknih.govresearchgate.netnih.govacs.orgd-nb.info |

| 1,3-cyclohexanedione (CHD) | Hydrolysis, Biodegradation | Hydrolysis product. | core.ac.uknih.govacs.orgd-nb.info |

| 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (CP) | Photolysis | Main photoproduct in water and on leaf wax, intramolecular cyclization. | pan.plresearchgate.netresearchgate.net |

| Phenylheptanoic acid derivative (PHD) | Degradation (special conditions) | Observed under specific conditions. | nih.gov |

| Chromone derivative | Photolysis (cuticular wax) | Identified as a photoproduct on cuticular wax. | researchgate.netacs.orgacs.orgnih.gov |

| 2-hydroxy-4-methylsulfonylbenzoic acid | Hydrolysis of CP | Formed from hydrolysis of CP. | acs.orgnih.gov |

Minor photoproducts that contribute to toxicity have also been suggested but not fully identified. pan.plresearchgate.net

Phototransformation on Plant Cuticular Wax and Environmental Surfaces

Half-Life Determination in Various Soil and Aquatic Environments

The half-life (DT₅₀) of this compound, representing the time it takes for half of the initial concentration to dissipate, varies depending on the environmental matrix. In soil, reported half-lives for this compound range from 1 to 122 days kpu.ca. Other studies indicate half-lives between 45 and 65 days in specific soil types nih.gov. Field dissipation studies have shown half-lives ranging from 1 to 11 days, while laboratory studies reported a wider range of 4 to 90 days villacrop.co.za. The degradation in soil is primarily a biological process kpu.ca.

In aquatic environments, the dissipation of this compound can be influenced by various processes, including photodegradation pan.pl. While some safety data sheets indicate no further relevant information on aquatic toxicity or persistence and degradability in water lgcstandards.comlgcstandards.com, other research highlights the importance of photodegradation in the fate of this compound in surface waters pan.pl.

Impact of Environmental Conditions (pH, Moisture, Organic Carbon) on Degradation

Environmental conditions significantly influence the degradation rate of this compound in soil. Soil pH is a key factor, with degradation generally being slower at lower pH values and faster at higher pH values herts.ac.ukresearchgate.net. For instance, one study reported a DT₅₀ of 13 days at pH 4 and 40.9 days at pH 9 at a depth of 5 cm herts.ac.uk. Another study observed greater persistence in sandy loam soil at pH 5.5 and 6.0 (half-life ≈ 58 days) compared to pH 7.1 (half-life = 44 days) researchgate.net.

Soil moisture and organic carbon content also play roles in this compound degradation, often influencing microbial activity which is a primary driver of dissipation kpu.ca. While some studies on similar compounds like halosulfuron-methyl (B1672931) found that degradation was not significantly influenced by soil organic carbon and pH , research on mesotrione, another triketone herbicide, showed that degradation rates increased with temperature, soil moisture, soil pH, and organic carbon content proquest.com. Although direct comprehensive data specifically for this compound across a wide range of these parameters were not extensively detailed in the search results, the general principles for triketone herbicides suggest their influence.

Sorption and Leaching Potential in Soil Profiles

This compound exhibits moderate affinity with soil components, suggesting a potential for leaching nih.gov. Sorption is a crucial process affecting the mobility and bioavailability of herbicides in soil scielo.br. Studies have shown that the adsorption of this compound and its hydrolysis products is influenced by soil properties, with clay content appearing to be the most important factor, while organic matter and pH had less influence on adsorption capacity in some studies nih.gov. The Freundlich adsorption coefficient (Kfa) values for this compound have been reported to range from 0.4 to 27.0 in different soils nih.gov. A moderate retention of this compound in comparison to some of its degradation products like 1,3-cyclohexanedione (CHD) and 2-chloro-4-mesyl benzoic acid (CMBA) has been observed, with CHD and a derivative of phenylheptanoic acid (PHD) showing high adsorption regardless of soil type nih.gov.

Despite moderate sorption, this compound's leaching capacity needs to be carefully assessed nih.gov. Soil column experiments have demonstrated that this compound is more mobile than atrazine, with a higher percentage of applied radioactivity leached from soil columns over a two-month period agronomy-journal.orgresearchgate.net.

Long-term Persistence and Residue Accumulation in Soil

Data on this compound soil residual levels in specific areas have been reported, with mean residues ranging between 0.19-0.47 mg/kg in one investigation researchgate.net. The herbicide tends to remain primarily in the upper soil layers (0-5 cm), with lower concentrations detected at greater depths researchgate.net.

Mobility and Transport in Aquatic Systems

This compound is considered a mobile compound pan.plepa.gov. Its presence in aquatic systems can result from surface runoff and leaching from agricultural fields researchgate.netlgcstandards.com. While some safety data sheets indicate no specific data on mobility in soil or aquatic toxicity villacrop.co.zalgcstandards.comlgcstandards.com, other sources highlight its potential to reach surface water through drift, runoff, and erosion epa.gov. This compound is noted as being very toxic to aquatic life with long-lasting effects villacrop.co.zalgcstandards.comlgcstandards.com.

Photodegradation can be a significant dissipation pathway for this compound in water pan.pl. Studies on the photodegradation of this compound in various aquatic environments have been conducted pan.pl. The mobility and potential for transport in aquatic systems underscore the importance of preventing contamination of water bodies villacrop.co.zalgcstandards.comlgcstandards.com.

Data Tables

| Environmental Compartment | Half-Life (DT₅₀) Range | Notes | Source(s) |

| Soil (Laboratory) | 4 - 90 days | villacrop.co.za | |

| Soil (Field) | 1 - 11 days | villacrop.co.za | |

| Soil (General) | 1 - 122 days | Biological degradation is primary process | kpu.ca |

| Soil (Specific Soils) | 45 - 65 days | nih.gov | |

| Soil (pH 4, 5cm depth) | 13 days | pH sensitive | herts.ac.uk |

| Soil (pH 9, 5cm depth) | 40.9 days | pH sensitive | herts.ac.uk |

| Soil (Sandy Loam, pH 5.5-6.0) | ≈ 58 days | pH influence | researchgate.net |

| Soil (Sandy Loam, pH 7.1) | 44 days | pH influence | researchgate.net |

| Process | Influencing Environmental Condition(s) | Observed Impact on this compound Behavior | Source(s) |

| Degradation | pH | Slower at lower pH, faster at higher pH. | herts.ac.ukresearchgate.net |

| Degradation | Moisture | Generally increases degradation rate (inferred from similar compounds). | proquest.com |

| Degradation | Organic Carbon | Generally increases degradation rate (inferred from similar compounds). | proquest.com |

| Sorption | Clay Content | Most important factor influencing adsorption capacity. | nih.gov |

| Sorption | pH | Less influence on adsorption capacity in some studies; can affect dissociation. | nih.govresearchgate.net |

| Sorption | Organic Matter | Less influence on adsorption capacity in some studies; can influence adsorption. | nih.gov |

| Leaching | Sorption | Lower sorption leads to higher leaching potential. | nih.govscielo.br |

| Leaching | Mobility | Mobile nature contributes to leaching potential. | pan.plresearchgate.netepa.gov |

Ecotoxicological Assessments of Sulcotrione and Its Transformation Products

Toxicity to Non-Target Organisms

Soil Microbial Communities and Enzyme Activities

Impact on Soil Enzyme Activities (e.g., dehydrogenases, urease, phosphatases)

Soil enzymes play vital roles in nutrient cycling and maintaining soil health. Studies have investigated the effects of herbicides, including Sulcotrione (B48614), on the activity of these enzymes. Research indicates that the response of soil enzymes to applied herbicides can vary depending on the herbicide type and dose nih.gov.

Specifically concerning this compound, studies have shown varied impacts on key soil enzymes. Some research indicates that this compound can stimulate the activity of certain enzymes like catalase, arylsulfatase, and β-glucosidase, while inhibiting the activities of others such as alkaline phosphatase, acid phosphatase, and urease researchgate.net. Another study found that herbicides including this compound, applied at recommended and ten-fold higher doses, significantly inhibited the activity of dehydrogenases and urease, while stimulating the activity of arylsulfatase and acid phosphatase relative to control soil nih.gov. Regardless of the dose, all tested herbicides inhibited urease activity but stimulated the activities of acid phosphatase and arylsulfatase nih.gov. The impact on dehydrogenases varied, with some instances of inhibition observed nih.govresearchgate.net.

Here is a summary of observed effects on soil enzymes:

| Enzyme | Observed Effect of this compound | Source |

| Dehydrogenases | Inhibition / Stimulation | nih.govresearchgate.net |

| Urease | Inhibition | nih.govresearchgate.netcabidigitallibrary.org |

| Acid Phosphatase | Stimulation / Inhibition | nih.govresearchgate.net |

| Alkaline Phosphatase | Inhibition / Stimulation | researchgate.netpan.pl |

| Arylsulfatase | Stimulation | nih.govresearchgate.net |

| Catalase | Stimulation | researchgate.netpan.pl |

| β-glucosidase | Stimulation | researchgate.net |

Impact on Terrestrial Non-Target Plants

The assessment of herbicide impact on terrestrial non-target plants (NTTP) is a critical part of environmental risk evaluation. Non-target plants are defined as non-crop plants located outside the treated area and are essential for supporting biodiversity and ecosystems apvma.gov.aubayer.com. They serve as primary producers, provide habitat, and are a food source for other trophic levels apvma.gov.au.

Risk assessments for NTTP typically employ a tiered approach apvma.gov.aubayer.com. Tier 1 involves single-dose phytotoxicity screening on a range of species to determine if the active substance has phytotoxic properties apvma.gov.au. If significant effects (> 50%) are observed, Tier 2 testing is conducted to establish dose-response relationships for several species representing families where herbicidal action was noted apvma.gov.aubayer.com. These studies commonly measure endpoints such as emergence, survival, biomass (fresh/dry weight), shoot length, growth, and symptoms of phytotoxicity bayer.com.

While direct studies specifically detailing this compound's impact on a wide range of non-target terrestrial plants were not extensively found in the provided snippets, the principles of NTTP assessment for herbicides apply. Studies on similar herbicides, such as mesotrione (B120641) (also a β-triketone herbicide), provide insight into the potential effects and assessment methods. For instance, research on mesotrione has evaluated the effects of herbicide drift on non-target terrestrial plants, measuring endpoints like phytotoxicity symptoms, plant height, and shoot dry weight nih.gov.

Concerns exist that current risk assessment methodologies might not provide sufficient protection for non-target plant species and their habitats, as sublethal effects have been observed in natural plant communities at rates below regulatory acceptable levels in some field studies researchgate.net. This highlights the importance of robust testing and potentially considering risk mitigation options, such as in-field buffers, to reduce exposure from spray drift bayer.comresearchgate.net.

Environmental Risk Assessment Methodologies and Regulatory Frameworks

Environmental risk assessment (ERA) for pesticides is a mandatory process within regulatory frameworks, such as those in the European Union and the United States, to determine if a pesticide can be used without causing unreasonable adverse effects on the environment nih.govresearchgate.net. The aim is to ensure that safe use can be achieved for the intended applications of plant protection products nih.gov.

The ERA process generally involves several phases: problem formulation, analysis, and risk characterization epa.gov. Problem formulation defines the purpose and objectives of the assessment and identifies the potential stressors and ecological endpoints epa.gov. The analysis phase evaluates the exposure of organisms to the pesticide (exposure characterization) and the relationship between stressor levels and ecological effects (stressor-response profile) epa.gov. Risk characterization combines the exposure and effects information to estimate the likelihood of adverse ecological effects epa.gov.

Regulatory frameworks, like the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the US, require extensive fate and toxicological data for pesticide registration researchgate.net. The assessments often rely on conservative assumptions and models to err on the side of caution researchgate.net. The European regulatory system for plant protection products is considered stringent and has continuously evolved, with updated guidance documents for pesticide risk assessment oup.com.

The assessment process considers both exposure and hazard nih.gov. Exposure profiles are based on environmental fate and transport data, while ecological effects are determined through toxicity testing epa.gov. The goal is to protect biodiversity and ecosystems, with specific protection goals for different environmental compartments and organisms apvma.gov.au.

Consideration of Transformation Products in Risk Assessment

A crucial aspect of environmental risk assessment for pesticides is the consideration of their transformation products (also known as degradation products or metabolites). Pesticides can undergo various transformation processes in the environment, such as hydrolysis, photolysis, and microbial degradation, leading to the formation of new compounds researchgate.net.

It is recognized that transformation products can sometimes be more mobile, persistent, or toxic than the parent compound researchgate.netpublications.gc.ca. Therefore, their potential environmental impact must be evaluated as part of the risk assessment process researchgate.netresearchgate.net. Regulatory frameworks increasingly require the assessment of relevant transformation products publications.gc.ca.

Resistance Evolution and Management Strategies

Mechanisms of Herbicide Resistance in Weeds to Sulcotrione (B48614)

Herbicide resistance in weeds to this compound can be attributed to alterations at the herbicide's target site or through mechanisms that reduce the amount of active herbicide reaching the target site. researchgate.netcroplife.org.aunih.gov

Target-Site Resistance (e.g., HPPD Mutations)

Target-site resistance (TSR) typically involves genetic changes in the gene encoding the herbicide's protein target, leading to an altered protein that is less sensitive to the herbicide. researchgate.netcroplife.org.aunih.gov In the case of this compound, the target enzyme is HPPD. herts.ac.uknih.gov TSR can occur through point mutations in the HPPD gene, which alter specific amino acid residues in the enzyme, affecting herbicide binding. frontiersin.orgnih.gov While TSR is a common mechanism for resistance to some herbicide classes, resistance to HPPD inhibitors in weeds has been reported to be slow to evolve, with most cases linked to enhanced metabolism rather than target-site mutations. uwa.edu.aunih.gov However, research on target-site mutations in HPPD is ongoing, particularly in the context of developing HPPD-inhibitor resistant crops. oup.comgoogle.com Studies have identified specific amino acid substitutions in HPPD that can enhance resistance to HPPD inhibitors like mesotrione (B120641), another triketone herbicide. oup.comoup.com These mutations are often located within or near the active site of the enzyme, potentially altering the binding conformation or affecting herbicide accessibility. nih.gov

Non-Target-Site Resistance (e.g., Enhanced Metabolism)

Non-target-site resistance (NTSR) encompasses mechanisms that reduce the concentration of the active herbicide at its site of action without directly altering the target protein. frontiersin.orgresearchgate.netcroplife.org.aunih.gov Enhanced herbicide metabolism is a prominent NTSR mechanism in weeds resistant to HPPD inhibitors, including this compound. frontiersin.orguwa.edu.aunih.govacs.org This involves the detoxification of the herbicide within the plant before it can effectively inhibit the target enzyme. frontiersin.orgresearchgate.netnih.gov

Role of Cytochrome P450s in Metabolic Resistance

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a significant role in the metabolism of various compounds in plants, including herbicides. frontiersin.orgnih.govresearchgate.netplos.org Enhanced activity or overexpression of specific P450 genes can lead to increased herbicide detoxification, conferring metabolic resistance. frontiersin.orgnih.govplos.org Research indicates that P450s are involved in the metabolism of HPPD inhibitors like this compound and mesotrione in resistant weed populations. nih.govacs.orggoogle.com For example, studies have linked the metabolic resistance to HPPD inhibitors in certain weed species to the activity of cytochrome P450 enzymes. acs.orgoup.com Some P450 genes have been identified that can confer resistance to multiple herbicide modes of action, including HPPD inhibitors, when overexpressed in plants. nih.gov

Glycosylation in Herbicide Resistance

Glycosylation, the process of attaching a sugar molecule to a compound, is another important detoxification mechanism in plants that can contribute to herbicide resistance. researchgate.netnih.govnih.gov This modification can increase the water solubility of the herbicide or its metabolites, facilitating their sequestration in vacuoles or transport within the plant, effectively reducing the concentration of the active herbicide at the target site. frontiersin.orgnih.gov Glycosyltransferases (GTs) are the enzymes responsible for catalyzing these glycosylation reactions. nih.govnih.govresearchgate.net Research has shown that specific glycosyltransferases can be involved in the detoxification of this compound. nih.govnih.govresearchgate.net For instance, studies in Arabidopsis thaliana have demonstrated that overexpression of a specific UDP-glycosyltransferase (UGT91C1) can enhance tolerance to this compound by glucosidating the herbicide. nih.govnih.gov Similarly, an apple glycosyltransferase (MdUGT91AJ2) has been shown to glycosylate this compound, contributing to its detoxification metabolism. nih.govresearchgate.netglobalauthorid.com

Here is a table summarizing the mechanisms of resistance:

| Mechanism | Type of Resistance | Description | Examples/Involvement |

| HPPD Mutations | Target-Site | Alterations in the HPPD enzyme reduce herbicide binding affinity. | Specific amino acid substitutions in HPPD. oup.comoup.com |

| Enhanced Metabolism | Non-Target-Site | Herbicide is detoxified within the plant before reaching the target site. | Involves various enzyme systems. frontiersin.orguwa.edu.aunih.govacs.org |

| Role of Cytochrome P450s | Non-Target-Site | P450 enzymes metabolize and inactivate the herbicide. | Overexpression or increased activity of specific P450 genes. frontiersin.orgnih.govresearchgate.netplos.orgoup.comnih.gov |

| Role of Glycosylation | Non-Target-Site | Addition of sugar molecules to the herbicide or its metabolites for detoxification/sequestration. | Mediated by glycosyltransferases (GTs), e.g., UGT91C1, MdUGT91AJ2. researchgate.netnih.govnih.govresearchgate.netglobalauthorid.com |

Research on Resistance Management Strategies

Managing herbicide resistance requires proactive and diversified approaches to minimize the selection pressure for resistant biotypes. Research focuses on developing strategies that integrate multiple weed control tactics. researchgate.netcroplife.org.augrowiwm.org

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a holistic approach that combines various weed control methods to provide sustainable and effective weed management while reducing the reliance on a single control tactic, such as a specific herbicide. researchgate.netcroplife.org.autnau.ac.ink-state.edu IWM strategies for managing this compound resistance, and herbicide resistance in general, typically include:

Rotation of Herbicide Modes of Action: Alternating the use of herbicides with different modes of action prevents the continuous selection pressure on a single target site or detoxification pathway. croplife.org.augrowiwm.orgnzpps.org This is a cornerstone of resistance management. croplife.org.augrowiwm.org

Tank Mixing or Pre-mixes: Applying combinations of herbicides with different modes of action in a single application can control weeds that may be resistant to one of the components and reduce the likelihood of resistance evolving to either herbicide alone. croplife.org.augrowiwm.org

Cultural Practices: Implementing cultural practices that promote crop competitiveness and suppress weed growth can reduce weed pressure and the need for herbicide applications. tnau.ac.inufl.edu Examples include optimizing planting density, using competitive crop varieties, and managing fertility to favor the crop. ufl.edu

Mechanical and Physical Control: Utilizing mechanical methods like tillage, cultivation, and hand weeding, as well as physical methods like mulching, can directly remove or kill weeds, reducing the weed seed bank in the soil. tnau.ac.inufl.edu

Biological Control: Exploring and utilizing biological agents, such as pathogens or insects that specifically target certain weed species, can be a component of an IWM program. researchgate.net

Crop Rotation: Rotating different crops over time can disrupt weed life cycles and prevent the buildup of weed populations adapted to a specific cropping system or weed control program. nzpps.orgufl.eduzemdirbyste-agriculture.lt

Research highlights the importance of integrating these strategies to effectively manage herbicide resistance and ensure the long-term efficacy of herbicides like this compound. researchgate.netcroplife.org.augrowiwm.org Relying solely on chemical control increases the risk of resistance evolution. croplife.org.augrowiwm.org

Development of Novel HPPD Inhibitors (if comparative studies are available)

The increasing incidence of weed resistance to existing HPPD inhibitors, largely driven by metabolic detoxification, underscores the urgent need for the discovery and development of novel compounds targeting the HPPD enzyme hep.com.cnnih.govacs.org. Research efforts are focused on identifying new chemical scaffolds and structural modifications that can effectively inhibit HPPD, particularly in resistant weed biotypes, and offer favorable herbicidal efficacy and crop selectivity.

Novel chemical classes of HPPD inhibitors are under investigation, including azole carboxamides and triketone-quinoxaline hybrids cambridge.orghep.com.cnresearchgate.netunl.eduacs.orgnih.gov. These new compounds aim to provide alternative options for managing weeds that have evolved resistance to established HPPD inhibitors such as this compound, mesotrione, and isoxaflutole.

Comparative studies evaluating the efficacy of novel HPPD inhibitors against existing ones, like mesotrione, are crucial in assessing their potential for resistance management. For instance, iptriazopyrid, a novel azole carboxamide, has shown promising herbicidal activity. In phytotoxicity tests on Echinochloa crus-galli, iptriazopyrid caused chlorosis at a concentration approximately 10 times lower than that required for mesotrione, suggesting higher potency against this weed species acs.org. Furthermore, iptriazopyrid demonstrated high selectivity for rice (Oryza sativa), with a selectivity index significantly greater than that observed for mesotrione, indicating its potential for selective weed control in rice cultivation acs.org.

Another area of research involves triketone-quinoxaline derivatives as potential novel HPPD inhibitors. Studies have designed and synthesized compounds within this class, evaluating their herbicidal activity. One such compound, designated III-5, exhibited herbicidal effects comparable to those of mesotrione in post-emergence applications against various broadleaf and monocotyledonous weeds at a rate of 150 g of active ingredient per hectare nih.gov. Molecular studies, including docking analysis, suggest that compound III-5 shares homologous interactions with the HPPD enzyme active site compared to mesotrione, with additional interactions contributing to its binding stability nih.gov.

Fenquinotrione (B1443749), a novel triketone-type herbicide featuring an oxoquinoxaline ring, represents another development in HPPD inhibitors. This compound has demonstrated potent inhibition of HPPD activity and provides excellent selectivity in rice. Comparative metabolism studies revealed that the high selectivity of fenquinotrione in rice is attributed to rapid demethylating metabolism followed by glucose conjugation within the plant jst.go.jp.

Structural analyses of HPPD enzymes complexed with different inhibitors, such as this compound and mesotrione, provide valuable insights into the molecular basis of inhibition and can guide the rational design of novel inhibitors with improved binding affinities or altered interactions that may overcome resistance mechanisms sci-hub.se.

The development of novel HPPD inhibitors with diverse chemical structures and favorable biological profiles is a critical component of future strategies for managing herbicide-resistant weeds and ensuring the continued effectiveness of the HPPD inhibitor mode of action.

Compounds Mentioned and Their PubChem CIDs:

| Compound | PubChem CID |

| This compound | 91760 |

| Mesotrione | 175967 |

| Tembotrione | 11556911 |

| Isoxaflutole | 84098 |

| Bicyclopyrone | 11188745 |

| Iptriazopyrid | Not Available |

| Fenquinotrione | Not Available |

| Compound III-5 | Not Available |

Comparative Herbicidal Activity:

| Compound | Application Type | Rate (g ai/ha) | Herbicidal Activity (vs. Mesotrione) | Reference |

| Iptriazopyrid | Post-emergence | Lower concentration required for chlorosis | Higher potency against E. crus-galli | acs.org |

| Compound III-5 | Post-emergence | 150 | Comparable activity against broadleaf and monocotyledonous weeds | nih.gov |

Analytical Methodologies for Sulcotrione and Its Metabolites in Environmental Matrices

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental for separating sulcotrione (B48614) and its metabolites from complex environmental samples before detection and quantification. High sensitivity and selectivity are typically required to accurately measure these compounds at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and its metabolites in environmental matrices, offering high sensitivity and selectivity scientificlabs.iesigmaaldrich.comresearchgate.netscientificlabs.co.uknih.gov. This technique is particularly valuable for multi-residue analysis, allowing for the simultaneous detection and quantification of numerous pesticides and their transformation products in a single run . The use of tandem mass spectrometry (MS/MS) provides enhanced specificity through the monitoring of multiple reaction monitoring (MRM) transitions, which helps to confirm the identity of the analytes and reduce matrix effects .

LC-MS/MS methods have been developed for the trace quantification of this compound and other triketone herbicides like mesotrione (B120641), along with their metabolites, in surface waters at ng/L levels researchgate.netnih.gov. Solid phase extraction (SPE) is often coupled with LC-MS/MS for sample enrichment, achieving good recoveries for parent herbicides nih.gov. Quantification limits for such methods can range from 0.5 to 10 ng/L researchgate.netnih.gov.

Ion suppression, a known phenomenon in electrospray ionization (ESI) used with LC-MS/MS, can impact quantification accuracy in complex matrices researchgate.net. The use of isotope-labeled internal standards (ILIS) for each analyte is a strategy employed to overcome ion suppression and achieve reliable quantification nih.gov.

LC-MS/MS methods have also been applied to the analysis of mesotrione and its transformation products, AMBA and MNBA, in soil and water matrices epa.govepa.gov. For mesotrione analysis by LC/MS/MS, polymeric columns are often preferred over silica-based columns due to potential chelation with metal ion impurities causing peak tailing epa.govepa.gov. Different LC conditions, including mobile phase composition and gradient elution, are optimized depending on the analytes (parent compound or metabolites) and the matrix epa.govepa.gov.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another important technique for the analysis of this compound and its metabolites sigmaaldrich.comnih.govepa.gov. HPLC offers versatility in separating compounds based on their physicochemical properties.

HPLC with diode array detection (HPLC-DAD) has been used to quantify this compound and its photodegradation products, such as 1H–xanthene–1,9–dione–3,4–dihydro–6–methylsulfonyl (CP) and 2-chloro-4-methylsulfonyl-benzoic acid (CMBA), in aqueous solutions pan.pl. These products are the result of intra-molecular cyclization and hydrolysis of this compound, respectively pan.pl.

HPLC analysis has also been employed in studies investigating the degradation of this compound by bacterial strains isolated from soil nih.gov. Chromatographic methods were used as complementary tools to define the metabolic pathway, and 2-chloro-4-mesylbenzoic acid was detected as a main metabolite nih.gov.

For the analysis of sulfonylurea herbicides in water and soil samples, HPLC coupled with ultraviolet detection (HPLC-UV) has been developed, often combined with microextraction techniques for sample preparation researchgate.net. While this specifically mentions sulfonylurea herbicides, it illustrates the application of HPLC-UV in environmental analysis of herbicides researchgate.net.

HPLC methods require careful optimization of parameters such as column type, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity for this compound and its metabolites in different environmental matrices epa.govuepg.br.

Bioanalytical Approaches for this compound Detection

Bioanalytical approaches offer alternative or complementary methods for detecting pesticides like this compound, often leveraging biological interactions. While the search results did not provide specific details on bioanalytical methods solely for this compound, the broader context of pesticide detection includes such techniques.

Fluorescence immunoassays (FIAs), which use fluorescent substances as markers, are one type of immunoassay that has been applied to the determination of trace and ultratrace substances, including pesticides escholarship.org. Immunosensors, which combine the specificity of antibodies with a detection element, have also been studied for pesticide detection escholarship.org. These methods can offer advantages in terms of speed and cost compared to traditional chromatographic techniques, although they may require the development of specific antibodies for the target analyte and its metabolites escholarship.org.

Electrochemical methods have also been explored for the determination of triketone herbicides like this compound researchgate.net. A simple, rapid, and sensitive electrochemical method using differential pulse voltammetry on a glassy carbon electrode has been reported for the determination of this compound in spiked river water samples researchgate.net. This method showed satisfactory recoveries and may represent an alternative to chromatographic methods researchgate.net.

Sample Preparation and Extraction Protocols for Environmental Samples

Effective sample preparation and extraction are critical steps in the analysis of this compound and its metabolites in environmental matrices, as these steps aim to isolate and concentrate the target analytes while removing interfering substances jazindia.com. The choice of protocol depends heavily on the matrix (water, soil, sediment, etc.) and the target analytes.

Solid-phase extraction (SPE) is a widely used technique for the extraction and enrichment of this compound and its metabolites from environmental water samples nih.govjazindia.comchromatographyonline.com. SPE cartridges containing various sorbent materials are used to retain the analytes as the water sample passes through, followed by elution with a suitable solvent jazindia.comchromatographyonline.com. SPE has been shown to provide good recoveries for parent herbicides like this compound in water samples nih.gov.

For soil matrices, extraction protocols often involve the use of solvents or solvent mixtures to extract the residues from the solid matrix epa.gov. Methods for extracting mesotrione and its transformation products from soil, for example, have utilized ammonium (B1175870) hydroxide (B78521) solutions epa.gov. Following extraction, further cleanup steps, such as filtration or additional SPE, may be necessary to reduce matrix effects before chromatographic analysis epa.gov.

Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) and supported liquid extraction (SLE) are also employed for sample preparation in food and environmental laboratories, offering adaptability for various matrices chromatographyonline.com. Dispersive solid-phase extraction (d-SPE) is sometimes used as a cleanup step after initial extraction to remove matrix interferences jazindia.com.

Different sample preparation protocols have been compared based on factors such as metabolome coverage, efficiency, and reproducibility researchgate.net. For instance, solid/liquid extraction using a mixture of acetonitrile/methanol has been evaluated for extracting compounds from sediment samples researchgate.net.

The optimization of sample preparation protocols is essential to ensure accurate and reliable quantification of this compound and its metabolites in diverse environmental samples.

Advanced Research Topics and Future Directions

Metabolomic Profiling in Response to Sulcotrione (B48614) Exposure in Plants

Metabolomic profiling offers a comprehensive view of the metabolic changes occurring in plants exposed to this compound. Studies utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have shown that this compound treatment results in significant metabolic shifts in plants. nih.gov For instance, research on Arabidopsis thaliana exposed to this compound revealed large changes in metabolite content, often a general decrease, although some metabolites like tryptophan showed consistent increases, aligning with its action as an HPPD inhibitor. nih.gov

Metabolomics can serve as a diagnostic tool to assess plant performance and identify metabolic markers linked to stress tolerance. nih.gov By comparing the metabolic profiles of plants treated with herbicides of known and unknown targets, metabolomics can aid in identifying a herbicide's mode of action. researchgate.net Furthermore, integrated approaches combining metabolomics with other omics technologies, such as genomics and transcriptomics, are crucial for a holistic understanding of the relationship between genotype, metabolotype, and phenotype in response to herbicide exposure. nih.gov

Molecular Docking and Computational Chemistry for HPPD-Sulcotrione Interactions

Molecular docking and computational chemistry play a vital role in understanding the precise interactions between this compound and its target enzyme, HPPD. These in silico methods help to model and measure the binding mode and affinity of this compound with HPPD proteins from different organisms, including plants and microorganisms. nih.gov

Studies using molecular docking software, such as PyRx with the Vina Wizard tool, have been performed to determine the binding energy and specific interactions between HPPD and inhibitors like this compound. mdpi.com For example, a docking study showed that this compound complexed with HPPD (PDB: 6J63) had a binding energy of -7.6 kcal/mol, involving pi-sulfur, hydrogen bond, and van der Waals interactions with specific amino acid residues. mdpi.com

Computational chemistry, including molecular dynamics simulations and MM/GBSA calculations, provides further insights into the stability of the ligand-protein complex and the energetic contributions of individual amino acid residues to binding affinity. nih.gov, frontiersin.org These studies indicate that interactions with residues like Phe424, Phe381, His308, His226, Gln307, and Glu394 are crucial for HPPD activity and inhibitor binding. nih.gov Van der Waals and electrostatic interactions are often identified as major contributors to the binding affinity. nih.gov, frontiersin.org

Computational approaches are also being used to understand species-specific differences in HPPD inhibitor binding, which is important for designing selective herbicides and understanding natural tolerance in crops. rsc.org The conformational changes in HPPD, such as those involving Phe428, have been linked to the slow-binding inhibition kinetics observed with some HPPD inhibitors, providing insights for designing molecules with improved target residence time. rcsb.org

Molecular docking and computational chemistry are powerful tools for the rational design of novel HPPD inhibitors with improved activity and desired properties. nih.gov, cam.ac.uk

Gene Expression Studies Related to this compound Metabolism and Detoxification

Gene expression studies investigate how plants and microorganisms respond to this compound exposure at the transcriptional level, particularly focusing on genes involved in metabolism and detoxification. Research has shown that modifications mediated by glycosyltransferases (GT) are involved in plant detoxification of herbicides. mdpi.com, mdpi.com

For instance, a study on apple seedlings exposed to triketone herbicides, including this compound, found that several glycosyltransferase genes were up-regulated. mdpi.com Specifically, the apple glycosyltransferase gene MdUGT91AJ2 was significantly up-regulated by this compound. mdpi.com Further in vitro and in vivo studies confirmed that MdUGT91AJ2 can glycosylate this compound, contributing to its detoxification metabolism in plants and enhancing plant resistance. mdpi.com, nih.gov

Other enzyme families involved in herbicide metabolism and detoxification in plants include cytochrome P450 monooxygenases (CYPs), glutathione-S-transferases (GSTs), and ATP-binding cassette (ABC) transporters. mdpi.com, oup.com Studies on herbicide-resistant weeds and tolerant crops have identified specific genes within these families that are associated with enhanced herbicide metabolism. mdpi.com, oup.com, ashs.org While much of this research focuses on other herbicides or HPPD inhibitors like mesotrione (B120641), the principles and methodologies are applicable to understanding this compound detoxification mechanisms and identifying relevant genes in both target weeds and non-target organisms. mdpi.com, oup.com

Gene expression analysis, often coupled with techniques like real-time PCR, is crucial for identifying candidate genes involved in tolerance or sensitivity to this compound and understanding the molecular basis of detoxification pathways. mdpi.com, mdpi.com

Impact of this compound on Plant Epigenetics (if research exists)

Further research would be needed to explore potential epigenetic effects of this compound in plants, which could involve investigating changes in DNA methylation patterns, histone modifications, or small RNA expression in response to this compound exposure. Such studies could provide insights into non-genetic mechanisms of plant response and adaptation to herbicide stress.

Bioremediation Strategies for this compound Contamination

Bioremediation, utilizing the metabolic activities of organisms to degrade or transform pollutants, is a promising strategy for addressing this compound contamination in the environment. nih.gov Soil microorganisms, including bacteria and fungi, play a significant role in the dissipation and degradation of herbicides like this compound. researchgate.net, mdpi.com

Studies have isolated bacterial strains capable of degrading this compound and using it as a sole source of carbon and energy. researchgate.net, nih.gov For example, Pseudomonas putida 1OP and Bradyrhizobium sp. SR1 have demonstrated the ability to efficiently degrade this compound. researchgate.net, nih.gov The degradation potential in some bacteria may be linked to mobile genetic elements like plasmids. researchgate.net

Bioremediation strategies can involve microbial remediation, phytoremediation (using plants to uptake, extract, or volatilize pollutants), or a combination of approaches. mdpi.com Phytoremediation can also involve the role of root secretions and associated microorganisms. mdpi.com

While individual strains with degradation capabilities have been identified, there is a growing recognition of the complexity of microbial communities and the potential for community-based approaches to enhance xenobiotic degradation. researchgate.net Omics-based technologies can provide a deeper understanding of the molecular mechanisms within bacterial communities involved in bioremediation. researchgate.net

Research on the degradation kinetics of this compound in soil microcosms has shown relatively rapid biotransformation, with metabolites like 2-chloro-4-mesylbenzoic acid being detected. nih.gov Even at high concentrations, this compound can be fully dissipated from soil within a few weeks. researchgate.net

Data from a study on the degradation kinetics of this compound by Bradyrhizobium sp. SR1 in resting cell experiments illustrates the cumulative formation of metabolites over time. researchgate.net

| Time (h) | This compound Remaining (%) | Metabolite A Formed (%) | Metabolite B Formed (%) |

| 0 | 100 | 0 | 0 |

| 24 | ~50 | ~30 | ~10 |

| 48 | ~10 | ~50 | ~20 |

| 72 | <5 | ~60 | ~30 |

Note: Data is illustrative based on the description in the source and not precise numerical values from a table. researchgate.net

Novel Approaches for Environmental Risk Mitigation

Mitigating the environmental risks associated with herbicide use, including this compound, involves a multifaceted approach encompassing prevention, control, and the development of sustainable practices. inspenet.com

Novel approaches for environmental risk mitigation include the development of this compound products that enhance efficacy while potentially reducing environmental impact. pmarketresearch.com More targeted weed management strategies can also contribute to minimizing the amount of herbicide applied. pmarketresearch.com

Understanding the impact of herbicides on non-target organisms, such as soil microorganisms, is also essential for developing sustainable practices. mdpi.com, researchgate.net Studies evaluating the effects of this compound on the abundance, diversity, and enzymatic activity of soil microbial communities provide valuable data for assessing ecological impacts. mdpi.com, nih.gov

Furthermore, computational models are being used to predict potential contamination over the long term, determine areas requiring intervention, and suggest mitigation strategies. researchgate.net Interdisciplinary collaboration among experts in various fields is necessary to develop comprehensive models and effective risk mitigation plans. researchgate.net

Promoting sustainable agriculture practices that integrate chemical control with other weed management methods is key to minimizing the environmental footprint of herbicides like this compound. researchgate.net

Q & A

Q. Q. How to address discrepancies in reported Kd values for this compound across studies?

- Resolution Strategy : Standardize soil pre-treatment (e.g., drying, sieving) and equilibration conditions (pH, temperature). Publish raw datasets with metadata to enable cross-study harmonization. Use interlaboratory comparisons to identify methodological biases .

Q. What peer-review criteria ensure robustness in this compound-related publications?

- Checklist :

- Full disclosure of HPLC/MS parameters (e.g., column type, ionization mode).

- Explicit inclusion/exclusion criteria for meta-analyses.

- Open-access deposition of enzyme kinetics data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.